Cas no 391222-53-0 (4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide)

4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- 4-benzoyl-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
- Benzamide, 4-benzoyl-N-(4-methoxy-6-nitro-2-benzothiazolyl)-
- F0161-0161
- 391222-53-0
- Oprea1_699360
- AKOS024574680
-
- インチ: 1S/C22H15N3O5S/c1-30-17-11-16(25(28)29)12-18-19(17)23-22(31-18)24-21(27)15-9-7-14(8-10-15)20(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,24,27)
- InChIKey: YSMWBGBVLQQADJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=C(OC)C=C([N+]([O-])=O)C=C2S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 433.07324176g/mol
- どういたいしつりょう: 433.07324176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 673
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 142Ų
じっけんとくせい
- 密度みつど: 1.449±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.55±0.70(Predicted)
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0161-0161-15mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-75mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-25mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-20mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-20μmol |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-30mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-4mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-2mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-2μmol |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0161-0161-1mg |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
391222-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamideに関する追加情報
4-Benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide: A Comprehensive Overview
4-Benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS No. 391222-53-0) is a complex organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its benzothiazole core and the presence of a benzoyl group, a methoxy substituent, and a nitro group. These functional groups contribute to its distinct chemical properties and biological activities.
The benzothiazole moiety is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of the benzoyl group enhances the compound's hydrophobicity and stability, making it an attractive candidate for drug development. The methoxy substituent on the benzothiazole ring can influence the compound's solubility and metabolic stability, while the nitro group can enhance its reactivity and bioavailability.
Recent research has focused on the potential therapeutic applications of 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide. Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has also been investigated for its potential as an antimicrobial agent. Research conducted at the University of California demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The nitro group plays a crucial role in this activity by generating reactive oxygen species (ROS) that damage bacterial cell membranes.
The synthesis of 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the reaction of 4-methoxy-6-nitrobenzothiazole with 4-benzoylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further functionalized to obtain the final product. This synthetic strategy allows for the preparation of high-purity compounds suitable for both research and pharmaceutical applications.
The physical and chemical properties of 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide have been well-characterized. It is a solid at room temperature with a melting point ranging from 180°C to 185°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water. Its molecular weight is approximately 459 g/mol, and it has a high degree of stability under standard laboratory conditions.
In terms of safety and handling, while 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when working with this compound in laboratory settings.
The future prospects for 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide are promising. Ongoing clinical trials are evaluating its efficacy in treating various cancers and infectious diseases. Additionally, researchers are exploring ways to optimize its pharmacokinetic properties to enhance its therapeutic index and reduce potential side effects.
In conclusion, 4-benzoyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS No. 391222-53-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it an important candidate for further investigation and development as a therapeutic agent.
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